

vinyl chloroformate synthesis and mechanism

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Compound of Interest

Compound Name: Vinyl chloroformate

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An In-depth Technical Guide to the Synthesis and Mechanism of Vinyl Chloroformate

For researchers, scientists, and drug development professionals, **vinyl chloroformate** (VCF) is a highly valuable and reactive reagent. Its utility in organic synthesis stems from the electrophilic nature of the chloroformate group combined with the reactivity of the vinyl moiety. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and experimental protocols related to **vinyl chloroformate**, with a focus on providing actionable data and visual representations for practical application.

Introduction to Vinyl Chloroformate

Vinyl chloroformate (ethenyl carbonochloridate), with the chemical formula ClCOOCH=CH_2 , is a colorless liquid characterized by a pungent odor.[1] Structurally, it comprises a chloroformate group attached to a vinyl group.[1] The strong electron-withdrawing effects of the carbonyl group and the chlorine atom make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity makes VCF an excellent reagent for introducing vinyl carbonate and vinyl carbamate functionalities into molecules.[1]

These vinyl carbonate and carbamate products serve as crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.[1][2] For instance, **vinyl chloroformate** has been employed in the preparation of analogs of the nicotinic acetylcholine receptor agonist (\pm)-UB-165 and in the synthesis of potential antitumor agents like paclitaxel-2"-carbonates.[2] It is also used for the N-dealkylation of tertiary amines and as a protecting group for hydroxyl and amino groups in peptide synthesis.[1][2]

Synthesis of Vinyl Chloroformate

Several methods for the synthesis of **vinyl chloroformate** have been developed, ranging from older commercial processes to more recent, higher-yield laboratory-scale procedures.

Pyrolysis of Ethylene Glycol bis(chloroformate)

One of the earlier commercial methods involves a two-step process starting from ethylene glycol.^{[2][3][4]} In the first step, ethylene glycol is reacted with phosgene to produce ethylene glycol bis(chloroformate). The subsequent step involves the pyrolysis of this intermediate by passing it through a hot tube packed with glass helices at 480 °C. This high-temperature fragmentation yields **vinyl chloroformate**.^{[2][3]}

Oxymercuration of Vinyl Acetate

A more contemporary industrial synthesis route that operates under milder conditions involves the oxymercuration of vinyl acetate.^{[1][2][3]} This two-step process begins with the reaction of vinyl acetate with mercuric acetate in acetic acid to form an organomercury intermediate. This intermediate is then treated with phosgene at 20–25°C to produce **vinyl chloroformate**.^[1] While this method improves the yield compared to the pyrolysis route, it has the significant drawback of using highly toxic organomercury reagents, which pose environmental and safety concerns.^{[4][5][6]}

Palladium-Catalyzed Reaction of Vinyloxy Trimethylsilane with Phosgene

To circumvent the use of toxic mercury compounds, a newer method has been developed that utilizes a palladium catalyst.^{[4][5][6]} This process involves the reaction of vinyloxy trimethylsilane (VOTMS) with phosgene in the presence of a Group VIII metal-containing catalyst, such as palladium(II) acetate.^{[3][5][6]} This method offers a high yield and avoids the environmental hazards associated with mercury.^{[4][5]}

Reaction of α -Halogenated Carbonyl Compounds with Phosgene

Another synthetic approach involves the reaction of phosgene with α -halogenated ketones in the presence of zinc powder.^[7] For example, 2-chloro-2-methyl-cyclohexanone or 1,1,1-

trichloroacetone can be reacted with phosgene and zinc in a solvent like ethyl acetate to produce the corresponding **vinyl chloroformate** derivatives.[7]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of **vinyl chloroformate** for easy comparison.

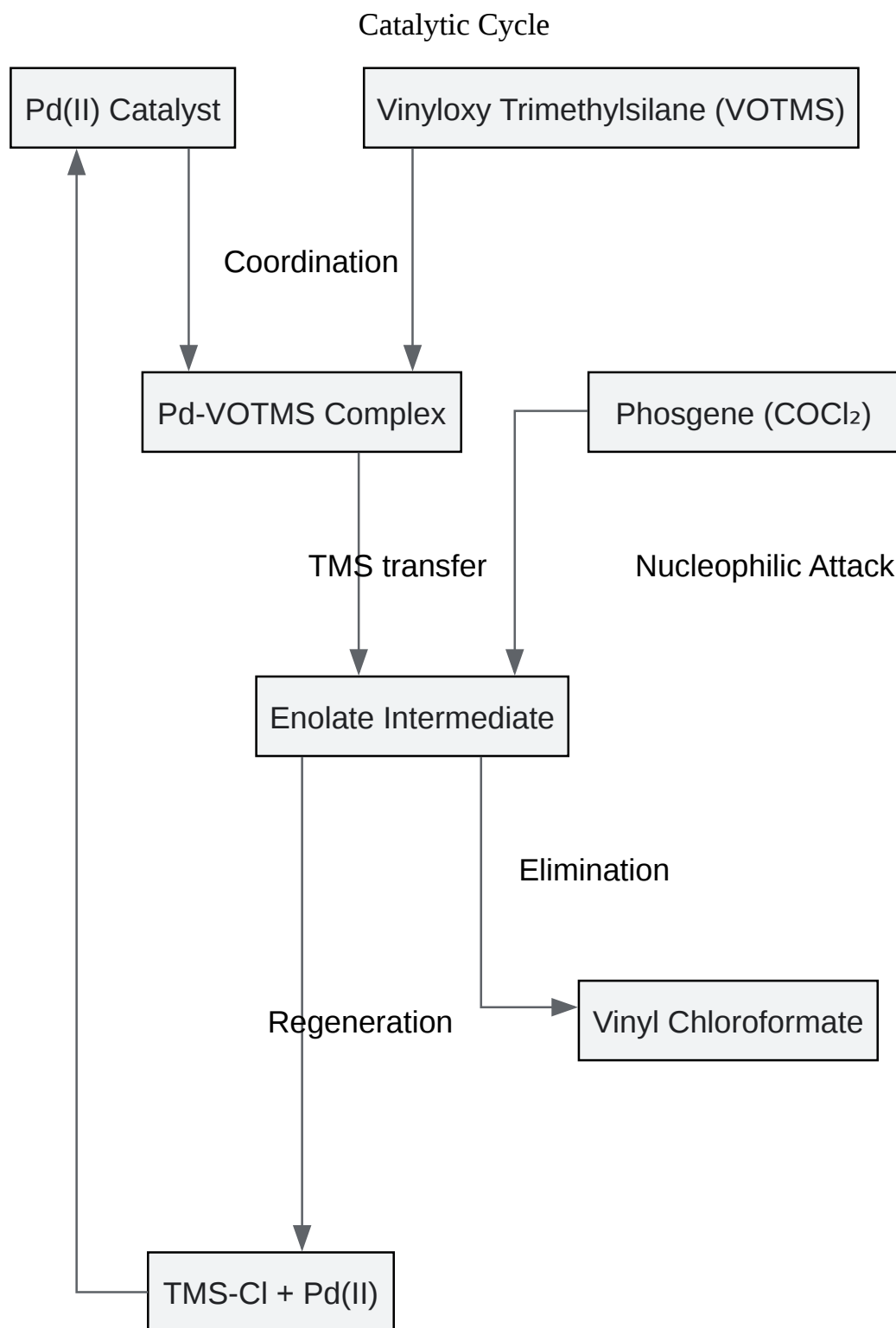
Synthesis Method	Starting Materials	Catalyst/ Reagent	Solvent	Temperature (°C)	Reaction Time	Yield (%)
Pyrolysis of Ethylene Glycol bis(chloroformate)	Ethylene glycol, Phosgene	None (Pyrolysis)	Not applicable	480	Not specified	30-40[2][3]
Oxymercuration of Vinyl Acetate	Vinyl acetate, Phosgene	Mercuric acetate	Acetic acid	20-25	Not specified	65-75[1]
Palladium-Catalyzed Reaction	Vinyloxy trimethylsilane, Phosgene	Palladium(I) acetate	Adiponitrile	-2 to +2	63 hours	85.2[3][6]
Reaction of α -Halogenated Carbonyl	2-chloro-2-methylcyclohexanone, Phosgene	Zinc powder	Ethyl acetate	Ice bath	2 hours	Not specified

Reaction Mechanisms

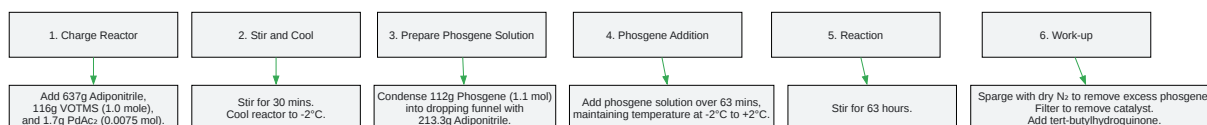
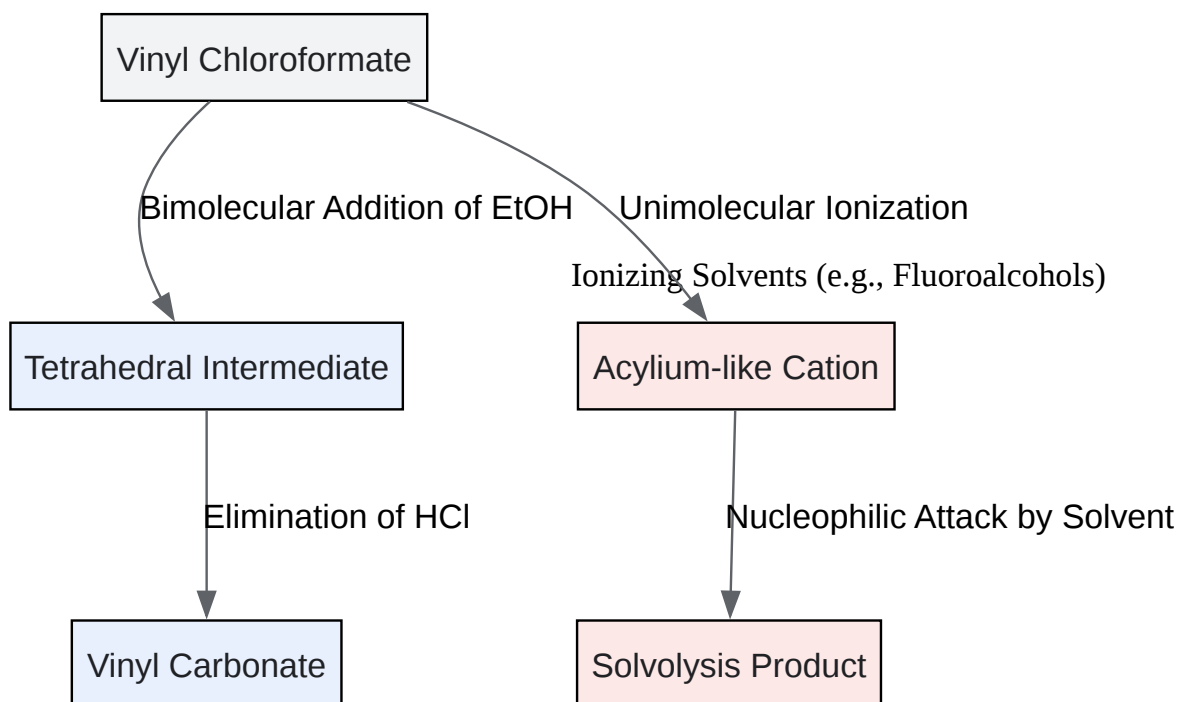
The reactivity of **vinyl chloroformate** is dictated by its structure. The following sections describe the proposed mechanism for its synthesis and its behavior in solvolysis reactions.

Proposed Mechanism for Palladium-Catalyzed Synthesis

The synthesis of **vinyl chloroformate** from vinyloxy trimethylsilane (VOTMS) and phosgene, catalyzed by palladium(II) acetate, is proposed to proceed through a catalytic cycle. The double bond of the VOTMS coordinates to the palladium catalyst. Subsequently, the trimethylsilyl (TMS) group reacts, and the enolate tautomerizes. A nucleophilic attack on the carbonyl carbon of phosgene, followed by elimination, leads to the formation of **vinyl chloroformate**.^[4]



Nucleophilic Solvents (e.g., EtOH)



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